![molecular formula C22H41N5O6 B12615573 methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a useful research compound. Its molecular formula is C22H41N5O6 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H30N4O4, and it possesses several chiral centers, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Enzyme Interaction
Research indicates that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of a methoxy group in its structure could enhance its binding affinity to these enzymes, thus influencing its pharmacokinetics and toxicity profile .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
This compound has also shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant potential for treating resistant infections .
- Cancer Cell Line Studies : In a research article published in Cancer Letters, the compound was tested on various cancer cell lines. It was found to reduce cell viability by more than 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that it triggered caspase-mediated apoptosis pathways .
Scientific Research Applications
Structural Overview
The compound is characterized by a complex molecular structure, which contributes to its biological activity. The IUPAC name reflects its intricate arrangement of functional groups, including carbamoyl, piperazine, and methoxy groups. The molecular formula is C152H184N16O32, with a molecular weight of approximately 2747.2 g/mol .
Drug Development
Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate has been investigated as a potential drug candidate due to its structural features that may enhance bioactivity. Its design is aimed at targeting specific receptors or pathways involved in disease processes.
Case Study: Antibody-Drug Conjugates (ADCs)
Research has indicated that compounds similar to this compound can be utilized in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The specificity and efficacy of these conjugates have been demonstrated in preclinical studies, showing promising results in tumor reduction .
Neuropharmacology
The compound's piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives have been widely studied for their effects on neurotransmitter systems, making them candidates for treating neurological disorders.
Case Study: Anxiety and Depression Models
In animal models of anxiety and depression, compounds with similar structural characteristics have shown efficacy in modulating serotonin and dopamine pathways. These findings suggest that this compound could be further explored for its therapeutic potential in mood disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Urea and Carbamoyl Reactivity
The urea and carbamoyl linkages participate in nucleophilic substitution and coupling reactions:
-
Key Observations :
Stereochemical Stability
The (2S) configurations at multiple centers influence reaction pathways:
Thermal and Photolytic Degradation
Stability studies under accelerated conditions reveal:
Synthetic Routes
A plausible multi-step synthesis involves:
-
Piperazine carbamoylation : Reaction of piperazine with (2S)-1-methoxy-3-methyl-1-oxopentan-2-yl isocyanate in THF .
-
Urea linkage formation : Coupling of the intermediate with methyl (2S)-2-amino-3-methylpentanoate using EDCI/HOBt .
-
Final esterification : Protection of carboxylic acid intermediates via methyl chloroformate .
Analytical Characterization
Critical data for verification:
Properties
Molecular Formula |
C22H41N5O6 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate |
InChI |
InChI=1S/C22H41N5O6/c1-7-15(3)17(19(28)32-5)24-21(30)23-9-10-26-11-13-27(14-12-26)22(31)25-18(16(4)8-2)20(29)33-6/h15-18H,7-14H2,1-6H3,(H,25,31)(H2,23,24,30)/t15?,16?,17-,18-/m0/s1 |
InChI Key |
DQTDGVAYUQMPIZ-FOIPXRHGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)N[C@@H](C(C)CC)C(=O)OC |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)NC(C(C)CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.